![molecular formula C8H7N3O2 B2967211 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 53902-81-1](/img/structure/B2967211.png)

2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

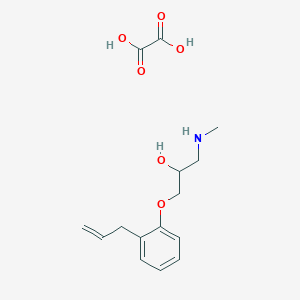

2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-5-7(8(12)13)6-3-2-4-9-11(6)10-5/h2-4H,1H3,(H,12,13) . This indicates the presence of a methyl group (CH3) attached to the pyrazolo[1,5-b]pyridazine core, and a carboxylic acid group (COOH) attached at the 3-position of the pyridazine ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.16 . It is a powder in its physical form . The compound’s properties can be influenced by the presence of electron-donating or electron-withdrawing groups, affecting its absorption/emission intensities .科学的研究の応用

Synthesis and Biological Activities

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, triazolopyrimidines, and triazolotriazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and demonstrated antimicrobial activity against selected microorganisms (Riyadh, 2011).

Anticancer and Antimicrobial Agents

A series of selenolopyrazolopyrazine compounds were synthesized, showing promising antimicrobial activities against various bacterial and fungal strains. Some of these compounds also exhibited anticancer action against colon and breast cancer cells, highlighting their potential as novel therapeutic agents (Zaki et al., 2020).

Fungicidal Activity

Tetrasubstituted pyridazines were identified as potent fungicides by promoting tubulin polymerisation, which disrupts microtubule dynamics in fungi. These compounds were effective against plant pathogens like Botrytis cinerea, Mycosphaerella graminicola, and Alternaria solani, demonstrating the importance of specific substituents for their fungicidal activity (Lamberth et al., 2012).

Synthetic Methodologies and Chemical Analysis

Heterocyclic Derivatives

Research focused on the synthesis of heterocyclic systems bearing a pyrazolyl group from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones. These transformations yielded a variety of compounds, some of which displayed significant antiviral activities against HAV and HSV-1 (Hashem et al., 2007).

Crystal Structure Analysis

The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids revealed insights into the structural basis of self-assembly and molecular interactions. This analysis aids in understanding molecular features and their correlation with supramolecular arrangements, facilitating future crystal engineering strategies (Vishweshwar et al., 2002).

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets to inhibit their function, leading to changes in cellular processes .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .

Result of Action

If it acts similarly to related compounds, it may result in the inhibition of cell cycle progression .

特性

IUPAC Name |

2-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7(8(12)13)6-3-2-4-9-11(6)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQNHPWJUJTRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C(=O)O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)